molecular formula C14H13NO3 B12995988 6-(Benzyloxy)-4-methylnicotinic acid

6-(Benzyloxy)-4-methylnicotinic acid

Cat. No.: B12995988
M. Wt: 243.26 g/mol
InChI Key: PSAKYQMRVAUZJI-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by a benzyloxy group attached to the 6th position and a methyl group attached to the 4th position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-methylnicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid as the core structure.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

    Methylation: The methyl group is introduced at the 4th position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

6-(Benzyloxy)-4-methylnicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-methylnicotinic acid involves its interaction with specific molecular targets. The benzyloxy group may enhance its ability to interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

    4-Methylnicotinic acid: Lacks the benzyloxy group, making it less versatile in certain reactions.

    6-Benzyloxy-nicotinic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

Uniqueness: 6-(Benzyloxy)-4-methylnicotinic acid is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-methyl-6-phenylmethoxypyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-10-7-13(15-8-12(10)14(16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)

InChI Key

PSAKYQMRVAUZJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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